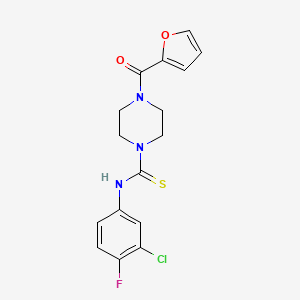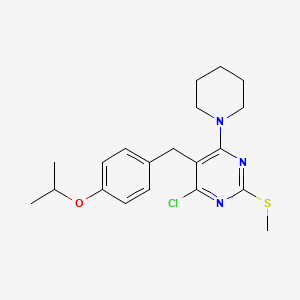![molecular formula C18H16BrClN4O2 B4578695 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds or pyridine derivatives. For instance, compounds such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol (Zhu et al., 2014). This method reflects a general approach to synthesizing complex pyrazole derivatives, which may be applicable to our compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, and HRMS. These methods provide detailed information about the molecular skeleton, functional groups, and substituent effects on the molecule's overall structure. For example, studies on similar compounds have shown how different substituents influence the molecular conformation and stability, offering insights into the structural analysis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity and interaction with different chemical entities. The reactivity can be influenced by substituents' nature and position on the pyrazole ring. For instance, the presence of halogen substituents can facilitate nucleophilic substitution reactions, while carboxamide groups can participate in condensation reactions. Studies on similar molecules highlight the versatility of pyrazole derivatives in chemical synthesis and their potential as intermediates in producing biologically active compounds (Niu Wen-bo, 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the molecular structure and the nature of substituents. X-ray crystallography provides precise information on the molecule's solid-state structure, helping to understand the intermolecular interactions that govern the compound's physical properties. For related compounds, studies have shown how hydrogen bonding and π-π interactions contribute to the stability and solubility of these molecules (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's chemical behavior, influencing its potential applications in synthesis and industry. Studies on similar compounds provide insights into how structural modifications can tailor these chemical properties for specific applications (Yamamoto et al., 2016).
properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O2/c1-11-7-12(2)21-17(8-11)22-18(25)15-5-6-24(23-15)10-26-16-4-3-13(20)9-14(16)19/h3-9H,10H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMMZEHQBKYIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)

![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)